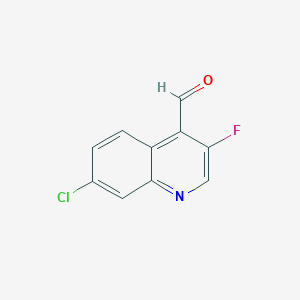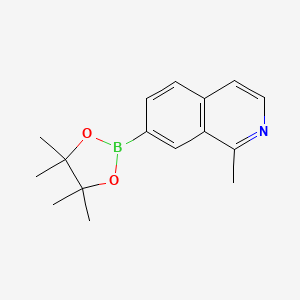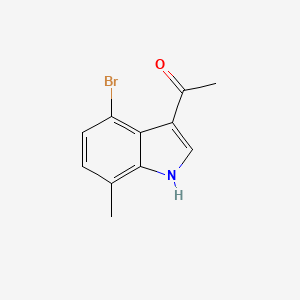
7-Chloro-3-fluoroquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-fluoroquinoline-4-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Chloro-3-fluoroquinoline-4-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This involves the reaction of 7-chloro-3-fluoroquinoline with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4-position . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of 7-chloro-3-fluoroquinoline-4-carboxylic acid.
Reduction: Formation of 7-chloro-3-fluoroquinoline-4-methanol.
Applications De Recherche Scientifique
7-Chloro-3-fluoroquinoline-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antimalarial, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 7-chloro-3-fluoroquinoline-4-carbaldehyde involves its interaction with biological targets such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate. This interaction is often studied using molecular docking techniques to predict binding affinities and modes of interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
- 4-Chloro-7-fluoroquinoline
- 7-Fluoroquinoline-3-carboxylic acid
Uniqueness
7-Chloro-3-fluoroquinoline-4-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring, which enhances its reactivity and biological activity. This dual substitution pattern is less common and provides distinct chemical properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H5ClFNO |
|---|---|
Poids moléculaire |
209.60 g/mol |
Nom IUPAC |
7-chloro-3-fluoroquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-6-1-2-7-8(5-14)9(12)4-13-10(7)3-6/h1-5H |
Clé InChI |
UFPAYFCWWRPSPH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=CN=C2C=C1Cl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)




![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
